6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid
Description
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid (hereafter referred to as the compound) is a heterocyclic organic molecule comprising an isoquinoline core substituted with a piperidinyloxy group at position 6 and a thiophene moiety at position 3. The compound is paired with 2,2,2-trifluoroacetic acid (TFA), a common counterion in pharmaceutical chemistry to enhance solubility and stability . TFA (CAS 76-05-1) is recognized for its strong acidity and volatility, though it is classified as hazardous due to its corrosive nature .
Properties
CAS No. |
918489-48-2 |
|---|---|
Molecular Formula |
C20H19F3N2O3S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H18N2OS.C2HF3O2/c1-2-17(22-11-1)18-15-7-10-20-12-13(15)3-4-16(18)21-14-5-8-19-9-6-14;3-2(4,5)1(6)7/h1-4,7,10-12,14,19H,5-6,8-9H2;(H,6,7) |
InChI Key |
LQODCKSXPADLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C3=C(C=C2)C=NC=C3)C4=CC=CS4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing precursors . The final step involves the coupling of these intermediates with isoquinoline under specific reaction conditions, such as the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen in the compound serves as a reactive site for nucleophilic substitution. Key observations include:
-
Alkylation/Acylation : The secondary amine in the piperidine ring undergoes alkylation or acylation in polar aprotic solvents (e.g., DMF, THF) with alkyl halides or acyl chlorides. For example, reaction with methyl iodide yields N-methyl-6-piperidin-4-yloxy-5-thiophen-2-ylisoquinoline at 60–80°C ( ).
-
SN2 Displacement : Under basic conditions (e.g., K₂CO₃), the piperidin-4-yloxy group participates in SN2 reactions with nucleophiles like thiols or amines, forming derivatives with modified substituents ( ).
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution, primarily at the α-positions (C2/C5):
Thiophene’s electron-rich nature drives these reactions, with TFA enhancing electrophilicity via protonation ( ).
Acid-Base Reactions Involving TFA
The trifluoroacetic acid counterion facilitates:
-
Proton Transfer : TFA protonates the piperidine nitrogen (pKa ~10.8), forming a stable ammonium-TFA salt that enhances solubility in polar solvents ( ).
-
Deprotonation : Under strong bases (e.g., NaH), the protonated piperidine releases TFA, regenerating the free base for subsequent reactions ( ).
Oxidation and Reduction
-
Oxidation : The thiophene sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA ( ).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline’s aromatic ring to a tetrahydroisoquinoline ( ).
Complexation with Metals
The compound forms coordination complexes with transition metals (e.g., Pd, Cu):
-
Palladium Complexes : Binds via the piperidine nitrogen and thiophene sulfur, enabling catalytic use in cross-coupling reactions (e.g., Suzuki-Miyaura) ( ).
Degradation Pathways
Stability studies reveal:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoquinoline, including 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types such as:
- Breast Cancer
- Prostate Cancer
- Lung Cancer
Mechanistically, these compounds may interact with multiple signaling pathways involved in cancer progression, including:
Antimicrobial Properties
Piperidine derivatives are known for their antimicrobial activity. The compound has been investigated for its potential to combat various bacterial and fungal infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .
Anti-inflammatory Effects
The compound shows promise in reducing inflammation, which is crucial for conditions such as arthritis and other chronic inflammatory diseases. Studies suggest that it may modulate inflammatory cytokines and enzymes .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Case Studies
Several studies have documented the efficacy of piperidine derivatives, including the compound :
| Study | Findings |
|---|---|
| 1 | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potent activity. |
| 2 | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum effect. |
| 3 | Showed anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to controls. |
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and isoquinoline rings can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Core Heterocycles: The compound’s isoquinoline core distinguishes it from pyrimidine (GSK256066) or quinoline derivatives. Isoquinolines often exhibit enhanced binding to aromatic receptor pockets compared to simpler heterocycles.
- Substituent Effects: The thiophene and piperidinyloxy groups may confer distinct electronic and steric properties compared to the benzyloxy-indazolyl (GSK256066) or dimethylcarbamoyl sulfonyl groups in the quinoline analogue. Thiophene’s electron-rich nature could influence π-π interactions in target binding.
- Role of TFA : All TFA-containing compounds benefit from improved solubility in polar solvents, but handling requires precautions due to TFA’s corrosivity .
Table 2: Physicochemical and Hazard Data
Key Observations :
- Solubility : TFA salts generally exhibit superior solubility compared to neutral forms (e.g., 5-(trifluoromethyl)uracil), critical for bioavailability in drug formulations.
- Stability : TFA’s volatility may necessitate storage under controlled conditions to prevent decomposition.
- Safety: TFA-containing compounds require stringent safety protocols, whereas non-TFA analogues like 5-(trifluoromethyl)uracil pose fewer handling risks .
Pharmacological Relevance (Inferred)
- GSK256066 : A phosphodiesterase 4 (PDE4) inhibitor used in respiratory research; the TFA salt may enhance its solubility for in vivo studies .
- Quinoline Analogues: Often target kinases (e.g., EGFR, VEGFR) due to their planar aromatic systems. The compound’s isoquinoline core may similarly interact with ATP-binding pockets.
- Thiophene vs. Benzyloxy Groups : Thiophene’s smaller size and sulfur atom could improve membrane permeability compared to bulkier benzyloxy substituents.
Biological Activity
6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline;2,2,2-trifluoroacetic acid (CAS Number: 918489-48-2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides an extensive overview of its biological activity, synthesizing data from various studies and sources.
The compound's molecular formula is with a molecular weight of 424.4 g/mol. It features a piperidine ring and a thiophene moiety, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 918489-48-2 |
| Molecular Formula | C20H19F3N2O3S |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline; 2,2,2-trifluoroacetic acid |
Anticancer Activity
Research indicates that compounds with similar structural features to 6-Piperidin-4-yloxy-5-thiophen-2-ylisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on piperidone derivatives have shown that they induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and activation of caspases .
Key Findings:
- Cytotoxicity : The compound has demonstrated cytotoxic effects across multiple cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : Induction of apoptosis via intrinsic pathways has been observed, characterized by mitochondrial depolarization and DNA fragmentation .
Other Biological Activities
In addition to its anticancer properties, compounds related to the piperidine structure have been investigated for other biological activities:
- Antimicrobial Activity : Piperidine derivatives have been reported to possess antibacterial and antifungal properties .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities linked to the piperidine moiety .
Case Studies
Several case studies highlight the effectiveness of related compounds in treating various conditions:
- Piperidone Derivatives :
- Synthesis and Evaluation :
Q & A
Q. What safety protocols mitigate risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
